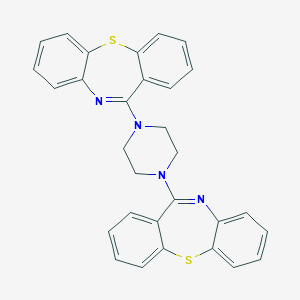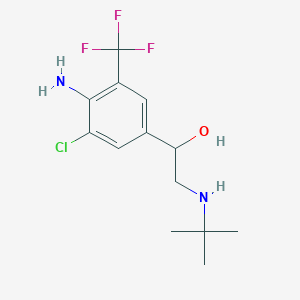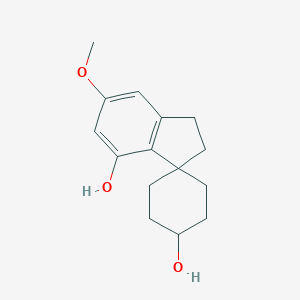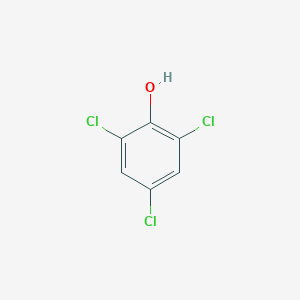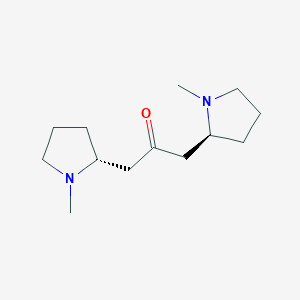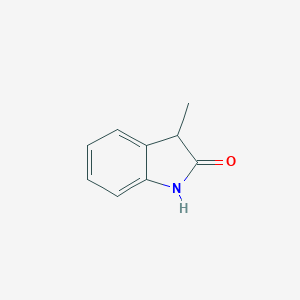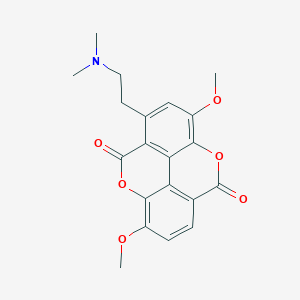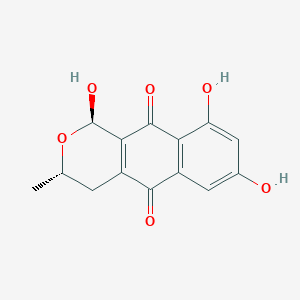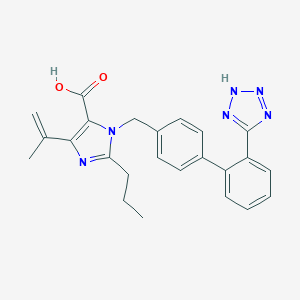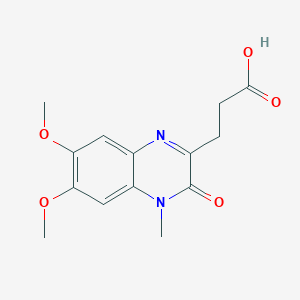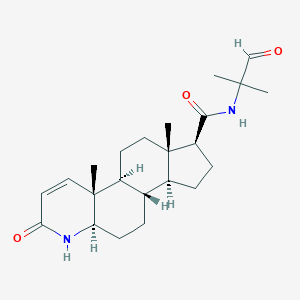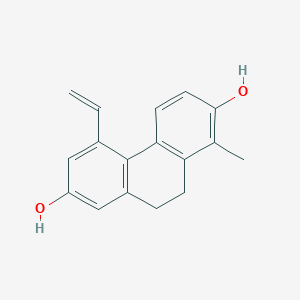
Effusol
Übersicht
Beschreibung
Effusol ist eine phenolische Verbindung, die aus der Pflanze Juncus effusus isoliert wurde, die allgemein als Gewöhnlicher Rohrkolben bekannt ist. Diese Verbindung gehört zur Klasse der 9,10-Dihydrophenanthrene, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound wurde auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antioxidative, antimikrobielle und zytotoxische Wirkungen .
Wissenschaftliche Forschungsanwendungen
Chemie: Effusol wird als Modellverbindung für die Untersuchung der Reaktivität und Umwandlung von Phenanthrenderivaten verwendet.
Wirkmechanismus
This compound entfaltet seine biologischen Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: This compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seinen phenolischen Gruppen spendet.
Zytotoxizität: This compound induziert Apoptose in Krebszellen, indem es Caspase-3 und andere apoptotische Signalwege aktiviert.
Antimikrobielle Aktivität: This compound stört die Zellmembranen von Mikroorganismen und hemmt das Wachstum von Bakterien und Pilzen.
Wirkmechanismus
Target of Action
Effusol primarily targets the α1β2γ2s subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a crucial role in mediating inhibitory synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its target, the α1β2γ2s subtype of the GABA A receptor, in a dose-dependent manner . It inhibits this receptor, which can lead to various downstream effects .
Biochemical Pathways
The inhibition of the GABA A receptor by this compound can affect various biochemical pathways. For instance, it has been found to rescue CA1 Long-Term Potentiation (LTP) attenuated by corticosterone, thereby defending hippocampal function against stress-induced cognitive decline .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. These properties are crucial in determining the bioavailability of a compound. This compound’s potent scavenging activity for dpph and abts radicals suggests it may have good bioavailability .
Result of Action
This compound’s action results in molecular and cellular effects that include potent scavenging activity for DPPH and ABTS radicals . It also exhibits cytotoxic effects against HT22 cells, a mouse hippocampal cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound can impact its effects on plant growth and other biochemical parameters . .
Biochemische Analyse
Biochemical Properties
Effusol interacts with various biomolecules in biochemical reactions. It exhibits potent scavenging activity for DPPH and ABTS radicals . This suggests that this compound may interact with enzymes and proteins involved in antioxidant defense mechanisms.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to rescue CA1 LTP attenuated by corticosterone, defending the hippocampal function against stress-induced cognitive decline . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
This compound is involved in certain metabolic pathways, including those associated with antioxidant defense mechanisms It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Effusol kann aus den Markzellen von Juncus effusus durch eine Reihe von Extraktions- und Reinigungsschritten isoliert werden. Der Prozess umfasst typischerweise:
Extraktion: Die getrockneten Markzellen von Juncus effusus werden mit Lösungsmitteln wie Methanol oder Ethanol extrahiert.
Neben der natürlichen Extraktion kann this compound auch durch semisynthetische Verfahren synthetisiert werden. Ein solches Verfahren beinhaltet die Umwandlung von Juncusol, einer anderen Phenanthrenverbindung, unter Verwendung von hypervalenten Jod(III)-Reagenzien. Dieser Ansatz ermöglicht die Herstellung verschiedener semisynthetischer Derivate von this compound .
Analyse Chemischer Reaktionen
Effusol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Dehydrothis compound zu bilden, eine Verbindung mit erhöhter biologischer Aktivität.
Reduktion: Reduktionsreaktionen können die phenolischen Gruppen in this compound modifizieren, was möglicherweise seine biologischen Eigenschaften verändert.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Methoxy- oder Hydroxylgruppen in das Phenanthren-Skelett eingeführt werden
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind hypervalente Jod(III)-Reagenzien für Oxidation und Reduktion sowie verschiedene organische Lösungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Dehydrothis compound und andere Phenanthrenderivate .
Vergleich Mit ähnlichen Verbindungen
Effusol ähnelt in seiner Struktur anderen Phenanthrenderivaten wie Juncusol, Dehydrothis compound und Juncuenin B. Es ist einzigartig in seinen spezifischen biologischen Aktivitäten und seiner chemischen Reaktivität:
Juncusol: Ähnlich in der Struktur, unterscheidet sich aber in der Position und Anzahl der Hydroxylgruppen.
Dehydrothis compound: Eine oxidierte Form von this compound mit verstärkter zytotoxischer und antimikrobieller Aktivität.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination aus antioxidativen, zytotoxischen und antimikrobiellen Eigenschaften, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
IUPAC Name |
5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAPRXWKRZPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223419 | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73166-28-6 | |
| Record name | Effusol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73166-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Effusol and where is it found?
A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].
Q4: What are the reported biological activities of this compound?
A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?
A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].
Q6: Have any semisynthetic derivatives of this compound been synthesized?
A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].
Q7: Does this compound exhibit antiproliferative activity against cancer cells?
A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].
Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?
A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.
Q9: Has this compound been found in other Juncus species besides Juncus effusus?
A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].
Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?
A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.
Q11: Is there a total synthesis route available for this compound?
A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].
Q12: Have any dimeric phenanthrenes related to this compound been identified?
A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].
Q13: Are there any reports on the cytotoxicity of this compound?
A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)
